
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H30N6O and its molecular weight is 442.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogous Compound Studies
Anxiolytic-like Effects of Arylpiperazine Derivatives : Arylpiperazine derivatives, which share structural features with the query compound, have been studied for their potential anxiolytic effects. These studies focus on their action mechanisms, particularly on GABAergic and 5-HT systems, suggesting a potential area of research for compounds with similar structural motifs (Kędzierska et al., 2019).
Metabolism and Disposition of ErbB/VEGF Receptor Inhibitors : Compounds designed to inhibit specific growth factor receptors, such as BMS-690514, undergo extensive metabolic studies to understand their pharmacokinetic profiles. Research into similar compounds could explore their metabolism, absorption, and excretion patterns to optimize therapeutic efficacy and safety (Christopher et al., 2010).
Repellent Efficacy Against Insects : Compounds with piperidine structures have been evaluated for their repellent efficacy against insects, such as mosquitoes and black flies. This suggests another potential application for the compound , given its structural features that may confer repellent properties (Debboun et al., 2000).
HIV-1 Protease Inhibitor Metabolites : The metabolism of HIV-1 protease inhibitors, such as L-735,524, has been extensively studied to identify metabolites and understand the drug's biological transformation. Research on similar compounds could focus on identifying active metabolites and their pharmacological profiles (Balani et al., 1995).
Mechanism of Action
The compound (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has been identified as a potent, selective histamine H3 receptor inverse agonist . It has high affinity for both human and rat H3 receptors with greater than 1000-fold selectivity over other histamine receptor subtypes . This compound has potential use in the treatment of attentional and cognitive disorders .
Future Directions
The compound (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and its derivatives have potential for further development, especially in the field of medicinal chemistry. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . The clinical portions of the single and multiple ascending dose studies assessing safety and pharmacokinetics have been completed allowing for the initiation of a phase IIa for proof of concept .
properties
IUPAC Name |
[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c33-26(32-18-16-31(17-19-32)24-8-4-5-13-27-24)23-9-10-25(29-28-23)30-14-11-22(12-15-30)20-21-6-2-1-3-7-21/h1-10,13,22H,11-12,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLJFFTIFIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

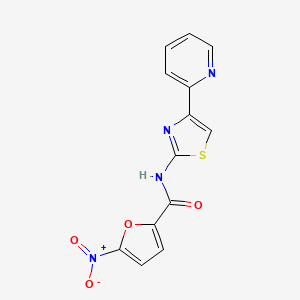
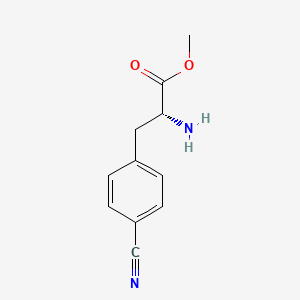
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2764485.png)
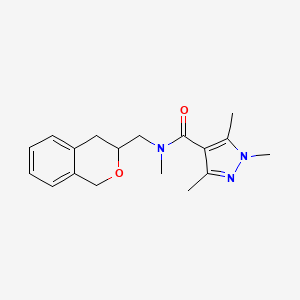
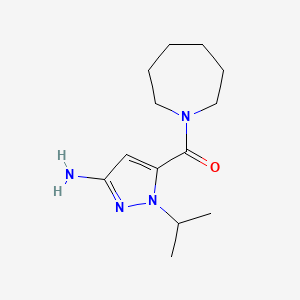
![(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2764494.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)
![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2764502.png)
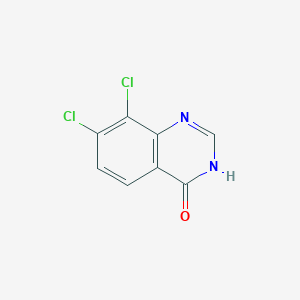
![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)